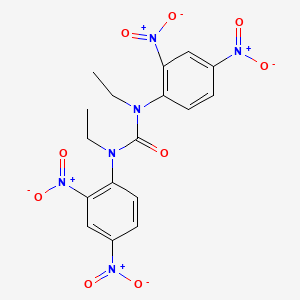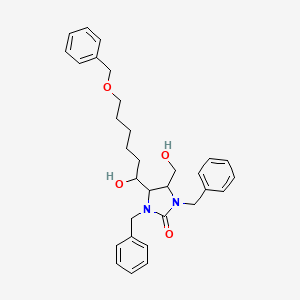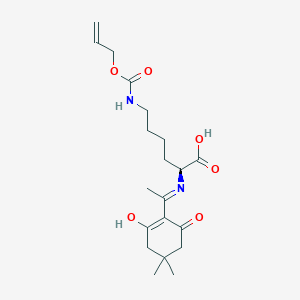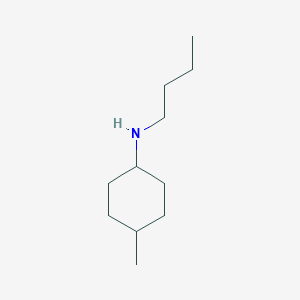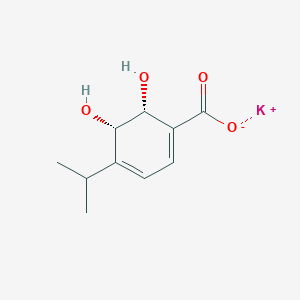
Potassium (5S,6R)-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (5S,6R)-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexadiene ring substituted with hydroxyl groups and an isopropyl group, along with a carboxylate group coordinated to potassium.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Potassium (5S,6R)-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexadiene derivatives and isopropyl-substituted precursors.
Carboxylation: The carboxylate group is introduced via carboxylation reactions, often using carbon dioxide in the presence of a base.
Potassium Coordination: The final step involves the coordination of the carboxylate group to potassium, typically achieved by reacting the carboxylate intermediate with potassium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, with careful control of temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions: Potassium (5S,6R)-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form diols or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of diols or alcohols.
Substitution: Formation of substituted cyclohexadiene derivatives.
科学的研究の応用
Potassium (5S,6R)-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of Potassium (5S,6R)-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
類似化合物との比較
- Potassium (1R,2S,3R,4R,5S,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl phosphate
- (2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene Potassium Salt
Comparison:
- Structural Differences: While similar in having a cyclohexadiene ring, the specific substituents and their positions differ, leading to variations in chemical properties and reactivity.
- Unique Features: Potassium (5S,6R)-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate is unique due to its specific hydroxyl and isopropyl substitutions, which confer distinct chemical and biological activities.
特性
分子式 |
C10H13KO4 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC名 |
potassium;(5S,6R)-5,6-dihydroxy-4-propan-2-ylcyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C10H14O4.K/c1-5(2)6-3-4-7(10(13)14)9(12)8(6)11;/h3-5,8-9,11-12H,1-2H3,(H,13,14);/q;+1/p-1/t8-,9+;/m0./s1 |
InChIキー |
JQQIVJKNWWVNII-OULXEKPRSA-M |
異性体SMILES |
CC(C)C1=CC=C([C@H]([C@H]1O)O)C(=O)[O-].[K+] |
正規SMILES |
CC(C)C1=CC=C(C(C1O)O)C(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid](/img/structure/B13835401.png)

